![molecular formula C7H12ClNO3 B13898755 Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride is a compound that belongs to the family of tropane alkaloids. This compound is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system. This method provides high diastereo- and enantioselectivities . Another approach involves tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes but scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored in a cool, dry place in tightly closed containers to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules.
Biology: It serves as a tool for studying biological processes involving tropane alkaloids.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs
Wirkmechanismus
The mechanism of action of Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of neurotransmitter reuptake or modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octane-2-carboxylic acid: This compound shares a similar core structure but lacks the oxygen atom.
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride: This compound has a similar bicyclic structure but differs in the position of the oxygen atom
Uniqueness
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride is unique due to its specific arrangement of atoms within the bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H12ClNO3 |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
(1R,2R,5S)-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c9-7(10)6-5-2-1-4(11-5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m0./s1 |
InChI-Schlüssel |
BUSQEUYQYKHXKM-FPKZOZHISA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](NC[C@H]1O2)C(=O)O.Cl |
Kanonische SMILES |
C1CC2C(NCC1O2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-L-leucyl-N-{(1R)-3-methyl-1-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-D-leucinamide](/img/structure/B13898686.png)
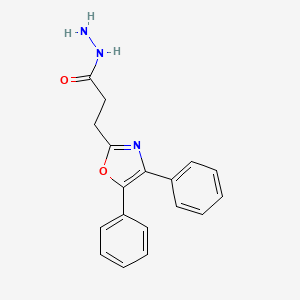
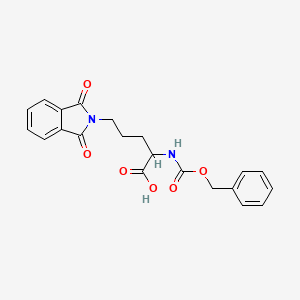

![Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)

![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
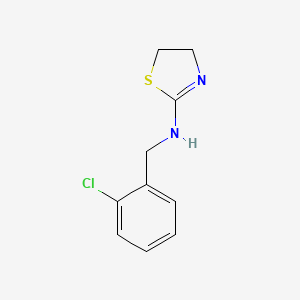


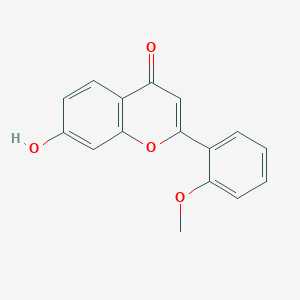

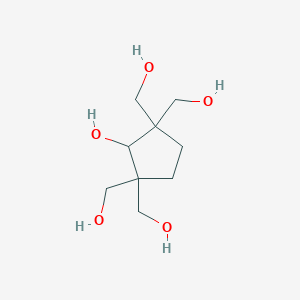
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
